

# **Application Notes and Protocols for the Synthesis of 2,3-Diaminopyridine**

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Compound of Interest

Compound Name: 2-Amino-5-bromo-3-nitropyridine

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### **Abstract**

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-diaminopyridine from the starting material **2-Amino-5-bromo-3-nitropyridine**. The synthesis is a two-step process involving the initial reduction of the nitro group to form 2,3-diamino-5-bromopyridine, followed by a catalytic hydrogenation to remove the bromine atom, yielding the final product. This methodology is robust, relying on well-established procedures, and is suitable for laboratory-scale synthesis.

## Introduction

2,3-Diaminopyridine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The synthesis route starting from **2-Amino-5-bromo-3-nitropyridine** offers a reliable method for obtaining this important scaffold. The initial step involves the selective reduction of the nitro group in the presence of a bromine atom. Subsequently, the bromine atom is removed via catalytic hydrogenation to afford the desired 2,3-diaminopyridine.

## **Chemical Reaction Pathway**





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Caption: Overall synthetic pathway from **2-Amino-5-bromo-3-nitropyridine** to 2,3-diaminopyridine.

# Experimental Protocols Part A: Synthesis of 2,3-Diamino-5-bromopyridine

This procedure outlines the reduction of the nitro group of **2-Amino-5-bromo-3-nitropyridine** using reduced iron in an acidified ethanol solution.[1]

#### Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Quantity (g)	Moles (mol)
2-Amino-5-bromo-3- nitropyridine	218.01	10.9	0.05
Reduced Iron powder	55.85	30	-
95% Ethanol	46.07	40 mL	-
Water	18.02	10 mL	-
Concentrated Hydrochloric Acid (HCI)	36.46	0.5 mL	-

#### Equipment:

- 100 mL round-bottom flask
- Reflux condenser



- · Steam bath or heating mantle
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator
- Beakers and graduated cylinders

#### Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 10.9 g (0.05 mol) of 2-Amino-5-bromo-3-nitropyridine, 30 g of reduced iron powder, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[1]
- Reaction: Heat the mixture on a steam bath for 1 hour.[1]
- Work-up: After the reaction is complete, filter the hot mixture to remove the iron powder.
   Wash the iron residue with three 10 mL portions of hot 95% ethanol.[1]
- Isolation: Combine the filtrate and washings and evaporate to dryness using a rotary evaporator.[1]
- Purification: Recrystallize the dark residue from 50 mL of water to yield 2,3-diamino-5bromopyridine.[1]

#### Expected Yield:

Product	Theoretical Yield (g)	Actual Yield Range (g)	Yield (%)	Melting Point (°C)
2,3-Diamino-5- bromopyridine	9.4	7.5 - 8.5	80 - 90	157-158

## Part B: Synthesis of 2,3-Diaminopyridine

This protocol describes the catalytic hydrogenation of 2,3-diamino-5-bromopyridine to remove the bromine atom, yielding 2,3-diaminopyridine.[1]



#### Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Quantity (g)	Moles (mol)
2,3-Diamino-5- bromopyridine	188.03	56.4	0.3
5% Palladized Strontium Carbonate (Pd-SrCO₃)	-	1.0	-
4% Sodium Hydroxide (NaOH) solution	40.00	300 mL	-
Hydrogen (H <sub>2</sub> ) gas	2.02	-	-

#### Equipment:

- Apparatus for catalytic hydrogenation (e.g., Parr shaker)
- Filtration apparatus
- · Beakers and graduated cylinders

#### Procedure:

- Reaction Setup: In a suitable apparatus for catalytic hydrogenation, suspend 56.4 g (0.3 mol) of 2,3-diamino-5-bromopyridine in 300 mL of 4% aqueous sodium hydroxide solution. Add 1.0 g of 5% palladized strontium carbonate catalyst.[1]
- Hydrogenation: Shake the mixture in an atmosphere of hydrogen until the theoretical amount of hydrogen is absorbed.[1]
- Work-up: Once the reaction is complete, remove the catalyst by filtration.
- Isolation and Purification: The filtrate contains the 2,3-diaminopyridine. Further purification can be achieved by extraction and recrystallization if necessary.



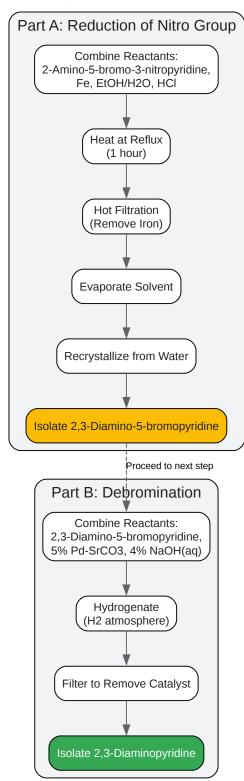
### Expected Yield:

Product	Theoretical Yield (g)	Actual Yield Range (g)	Yield (%)
2,3-Diaminopyridine	32.7	29.5 - 31.1	90 - 95

# **Experimental Workflow**



#### Synthesis Workflow



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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
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